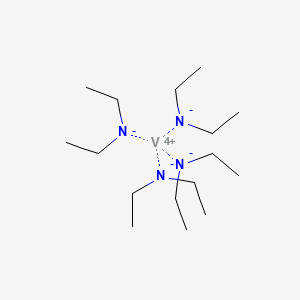
3,5-dimethyl-1H-pyrrole-2,4-dicarbaldehyde
Descripción general
Descripción
3,5-dimethyl-1H-pyrrole-2,4-dicarbaldehyde is a chemical compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of 3,5-dimethyl-1H-pyrrole-2,4-dicarbaldehyde consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, substituted with two methyl groups at the 3 and 5 positions and two formyl groups at the 2 and 4 positions .Chemical Reactions Analysis
The compound has been found to react under mild conditions (10 min at ambient temperature in water) with primary amino groups, forming stable adducts .Physical And Chemical Properties Analysis
3,5-dimethyl-1H-pyrrole-2,4-dicarbaldehyde is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Aplicaciones Científicas De Investigación
1. Derivatization Reagent for Amino Acids Analysis
3,5-Dimethyl-1H-pyrrole-2,4-dicarbaldehyde is utilized as a pre-column derivatization reagent in High-Performance Liquid Chromatography (HPLC) for the analysis of amino acids. This compound reacts with primary amino groups under mild conditions, facilitating the qualitative and quantitative analysis of amino acids in commercial polyamino acid preparations (Gatti et al., 2010).
2. Synthesis of Pyrrole Chalcone Derivatives
The compound is involved in the synthesis of pyrrole chalcone derivatives. These derivatives are significant in the development of heterocyclic compounds such as oxirane, oxazoles, pyrazoles, pyridines, pyrimidines, and pyran (Singh, Rawat, & Sahu, 2014).
3. Reactions with Carbon Monoxide and Ethanol
It is used in reactions with carbon monoxide and ethanol, leading to various derivatives like 3,5-dimethyl-2-pyrrolecarbaldehyde and ethyl bis(4-ethoxycarbonyl-3,5-dimethyl-2-pyrrolyl)-acetate. These derivatives have potential applications in organic chemistry (Treibs & Wilhelm, 1979).
4. Molecular Structure Studies
The compound is used in studying the molecular and crystal structures of various derivatives. These studies are crucial for understanding hydrogen-bonding patterns and other molecular interactions (Senge & Smith, 2005).
5. Synthesis of Heterocyclic Thioaldehydes
It is used in the synthesis of stable heterocyclic thioaldehydes, particularly in the Vilsmeier reaction. These compounds have applications in various spectral studies (Mackie, Mckenzie, Reid, & Webster, 1973).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 3,5-dimethyl-1H-pyrrole-2,4-dicarbaldehyde is amino acids . The compound reacts with primary amino groups, which are the building blocks of proteins and play a crucial role in various biological processes .
Mode of Action
3,5-dimethyl-1H-pyrrole-2,4-dicarbaldehyde interacts with its targets through a process known as precolumn derivatization . This process involves the compound reacting under mild conditions with primary amino groups . The reaction conditions are optimized considering different parameters such as temperature, pH, and reagent concentration .
Pharmacokinetics
Its use as a pre-column derivatization reagent suggests it may have good bioavailability and can react under mild conditions .
Result of Action
The result of the action of 3,5-dimethyl-1H-pyrrole-2,4-dicarbaldehyde is the formation of derivatives of 19 amino acids, which can be separated by reversed-phase HPLC and detected at 320nm . This method has been successfully applied to the qualitative and quantitative analysis of commercial polyamino acid preparations .
Action Environment
The action of 3,5-dimethyl-1H-pyrrole-2,4-dicarbaldehyde can be influenced by various environmental factors. For instance, the reaction conditions, including temperature and pH, can affect the compound’s efficacy . .
Propiedades
IUPAC Name |
3,5-dimethyl-1H-pyrrole-2,4-dicarbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-7(3-10)6(2)9-8(5)4-11/h3-4,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWKGCMVMTZODO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C=O)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-1H-pyrrole-2,4-dicarbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-amino-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B3116761.png)


![tert-butyl (1R,2S,5S)-2-(hydroxymethyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3116784.png)






![Exo-8-boc-6-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B3116841.png)


